molecular formula C16H12O3 B11864762 3-(Hydroxymethyl)-2-phenylchromen-4-one CAS No. 29210-21-7

3-(Hydroxymethyl)-2-phenylchromen-4-one

Cat. No.: B11864762
CAS No.: 29210-21-7
M. Wt: 252.26 g/mol
InChI Key: DCSFUNSXESBPKG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromone core with a hydroxymethyl group at the third position and a phenyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde with acetophenone in the presence of a base, followed by cyclization and hydroxymethylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:

    Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization steps

    Purification: Crystallization or chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nitration using nitric acid and sulfuric acid

Major Products:

    Oxidation: 3-(Carboxymethyl)-2-phenyl-4H-chromen-4-one

    Reduction: 3-(Hydroxymethyl)-2-phenyl-4H-chroman-4-ol

    Substitution: 3-(Hydroxymethyl)-2-(4-nitrophenyl)-4H-chromen-4-one

Scientific Research Applications

Anticancer Activity

3-(Hydroxymethyl)-2-phenylchromen-4-one and its derivatives have demonstrated significant anticancer potential. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity is often attributed to its ability to modulate key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer progression. For instance, studies have shown that flavonoids can inhibit the Warburg effect in tumor cells, a metabolic shift that favors cancer cell survival and proliferation .
  • Cytotoxicity Studies : In vitro studies have reported IC50 values for this compound derivatives against different cancer cell lines. For example, one study found that certain derivatives exhibited selective cytotoxicity towards human gastric cancer cells with IC50 values ranging from 13.6 to 22.5 µg/mL .
Cell Line IC50 (µg/mL) Mechanism
HepG-2 (liver cancer)22.5 ± 0.3Inhibition of PI3K/Akt/mTOR pathway
HCT-116 (colon cancer)15.4 ± 0.5Induction of apoptosis

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored extensively.

  • Antibacterial Activity : Several studies have reported that this flavonoid exhibits antibacterial effects against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Minimum inhibitory concentration (MIC) values were found to be as low as 0.625 mg/mL for certain derivatives .
  • Antifungal and Antiviral Activities : Additionally, the compound has shown antifungal activity against Candida albicans with an MIC of 0.156 mg/mL and antiviral activity against viruses like Chikungunya with IC50 values around 0.44 µM .
Pathogen Activity Type MIC/IC50
Staphylococcus aureusAntibacterial1.25 mg/mL
Klebsiella pneumoniaeAntibacterial0.625 mg/mL
Candida albicansAntifungal0.156 mg/mL
Chikungunya VirusAntiviral0.44 µM

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of flavonoids, including this compound.

  • Mechanisms of Neuroprotection : Flavonoids are known to enhance neuroplasticity by promoting synaptogenesis and neurogenesis, primarily through their antioxidant properties and ability to inhibit oxidative stress . This makes them potential candidates for treating neurodegenerative diseases.
  • Clinical Implications : Studies suggest that these compounds may improve cognitive functions in models of Alzheimer's disease by modulating pathways associated with memory and learning .

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets. The chromone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one
  • 5-(Hydroxymethyl)furfural
  • 2-Phenyl-4H-chromen-4-one

Comparison:

  • 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one : Unique due to the presence of both hydroxymethyl and phenyl groups, offering a combination of solubility and biological activity.
  • 5-(Hydroxymethyl)furfural : Known for its applications in the food industry and as a precursor for biofuels, but lacks the chromone core.
  • 2-Phenyl-4H-chromen-4-one : Similar chromone core but lacks the hydroxymethyl group, which may affect its solubility and bioavailability.

Biological Activity

3-(Hydroxymethyl)-2-phenylchromen-4-one, a flavonoid derivative, has garnered attention for its diverse biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the compound's biological activity, supported by recent research findings, case studies, and data tables.

Anticancer Activity

Flavonoids, including this compound, are noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action often involves the modulation of cell cycle proteins and apoptosis-related pathways.

  • Cell Cycle Arrest : Flavonoids can arrest the cell cycle at various phases. Studies indicate that this compound may primarily affect the G2/M phase, inhibiting key kinases involved in cell cycle regulation such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC) .
  • Apoptosis Induction : The compound activates caspases (caspase-3, -8, and -9), which are crucial for executing apoptosis. This is further evidenced by mitochondrial membrane potential changes and increased reactive oxygen species (ROS) production in treated cancer cells .

Case Studies

A study evaluated the cytotoxic effects of various flavonoid derivatives on human cancer cell lines (HeLa and MCF-7). The results showed that this compound exhibited significant inhibition of cell viability, with over 50% reduction noted in treated cells compared to controls .

Anti-inflammatory Activity

Flavonoids are known for their anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α.

  • Cytokine Modulation : The compound has been shown to downregulate the expression of pro-inflammatory cytokines while promoting anti-inflammatory mediators like IL-10 .
  • Inhibition of Enzymes : It inhibits enzymes involved in inflammation such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), thereby reducing inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

  • Bacterial Inhibition : The compound disrupts bacterial cell membranes or inhibits vital metabolic processes within microbial cells.
  • Fungal Activity : It has shown potential against fungal strains, suggesting a broad-spectrum antimicrobial effect .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits IL-1β and TNF-α production
AntimicrobialDisrupts microbial cell membranes

Q & A

Q. Basic: What are the common synthetic routes for 3-(Hydroxymethyl)-2-phenylchromen-4-one and its derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with substituted chalcones or hydroxyacetophenones. For example:

  • Base-catalyzed cyclization : A mixture of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and sodium hydroxide in ethanol, followed by hydrogen peroxide (30%), yields 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one .
  • Alkylation : Propargyl bromide and K₂CO₃ in DMF can introduce propargyl groups to the chromen-4-one core .
  • Multi-step synthesis : Starting from 2-hydroxyacetophenone and substituted benzaldehydes, followed by cyclization and functionalization steps, as seen in the synthesis of 3-(4-methylphenyl)-4H-chromen-4-one .

Q. Basic: What spectroscopic and crystallographic methods are used to characterize chromen-4-one derivatives?

Answer:

  • X-ray crystallography : Provides precise molecular geometry. For example, monoclinic crystal systems (space group P2₁/c) with parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.0575° were reported for fluorophenyl-substituted derivatives .
  • NMR and HRMS : Key for structural confirmation. ¹H/¹³C NMR peaks (e.g., δ 128.88 ppm for aromatic protons) and HRMS data (e.g., m/z = 296.11 [M]⁺) validate substituent positions .

Q. Advanced: How do substituents like fluorine or hydroxyl groups influence biological activity?

Answer:

  • Fluorine : Enhances antimicrobial activity by increasing electronegativity and membrane permeability. For instance, 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one showed improved activity compared to non-fluorinated analogs .
  • Hydroxyl groups : Critical for hydrogen bonding with biological targets. 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one exhibited fluorescence properties, enabling its use as a biochemical probe .

Q. Advanced: What computational approaches are used to study interactions with biological targets?

Answer:

  • Molecular docking : Used to predict binding affinities of chromen-4-ones with enzymes like DNA gyrase. Substituents such as 4-fluorophenyl enhance binding via hydrophobic interactions .
  • Density Functional Theory (DFT) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial efficacy .

Q. Advanced: How can fluorescence properties of chromen-4-ones be leveraged in biochemical studies?

Answer:

  • Fluorescence quenching : 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one exhibits solvent-dependent emission, useful for probing microenvironments in proteins .
  • Metal ion sensing : Derivatives with hydroxyl groups can act as chelators for detecting ions like Al³⁺ or Fe³⁺ in biological systems .

Q. Methodological: How to address discrepancies in biological activity data across substituted chromen-4-ones?

Answer:

  • Systematic SAR studies : Compare substituent effects (e.g., 4-Cl vs. 4-F) on activity. For example, 3-(2-chloro-6-fluorophenyl) derivatives showed higher anticancer activity than non-halogenated analogs .
  • Statistical analysis : Use ANOVA to evaluate significance of substituent position (e.g., para vs. meta) on antimicrobial IC₅₀ values .

Q. Advanced: What are the challenges in optimizing multi-step synthesis for chromen-4-one derivatives?

Answer:

  • Yield optimization : Steps like cyclization (e.g., using NaOH/H₂O₂) may require pH and temperature control to prevent side reactions .
  • Purification : Chromatography is often needed to isolate isomers (e.g., 3- vs. 7-substituted products) .
  • Functional group compatibility : Protect hydroxyl groups during alkylation to avoid unwanted side products .

Q. Advanced: How do intermolecular interactions affect crystallization of chromen-4-one derivatives?

Answer:

  • Hydrogen bonding : O–H⋯O interactions between hydroxyl groups and carbonyl oxygen stabilize crystal packing .
  • π-π stacking : Aromatic rings (e.g., phenyl groups) align in parallel-displaced configurations, influencing solubility and bioavailability .

Properties

CAS No.

29210-21-7

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(hydroxymethyl)-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O3/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2

InChI Key

DCSFUNSXESBPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CO

Origin of Product

United States

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